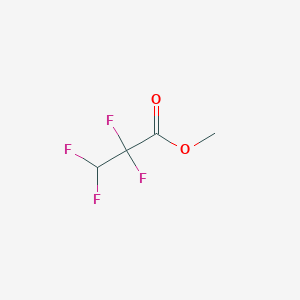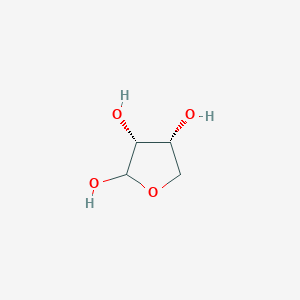
1,2-二氟乙烯
描述
1,2-Difluoroethene, also known as 1,2-difluoroethylene, is an organofluoride with the molecular formula C2H2F2 . It can exist as either of two geometric isomers, cis-1,2-difluoroethylene or trans-1,2-difluoroethylene .
Synthesis Analysis
Ethylene reacts explosively with fluorine yielding a mixture of 1,2-difluoroethane and vinyl fluoride . With solid fluorine, it will react when triggered by near-infrared radiation .
Molecular Structure Analysis
The F-C-C-F dihedral angle in 1,2-difluoroethane is 68° in the crystal structure . The F-C-C-F dihedral angle is about 72° . Natural bond orbital deletion bond calculations show that 1,2-difluoroethane prefers the gauche conformation due to hyperconjugation effects .
Chemical Reactions Analysis
1,2-Difluoroethene reacts with chlorine when treated with light. Two products are formed CH2FCCl2F and CHClFCHClF. The proportions of each depend on the solvent .
Physical And Chemical Properties Analysis
1,2-Difluoroethene has an average mass of 64.034 Da and a Monoisotopic mass of 64.012459 Da .
科学研究应用
超共轭研究
1,2-二氟乙烯被用于超共轭的研究,超共轭是一种微妙的电子效应,会影响分子构象。 研究人员已经调查了它在氟代 gauche 效应中的作用,该效应是分子中特定空间排列的偏好 . 这项研究对理解更大、更复杂的氟化体系的行为具有意义。
振动光谱
该化合物作为振动光谱的主题,以了解分子结构和动力学。 1,2-二氟乙烯的红外光谱和拉曼光谱提供了对构象异构体稳定性的见解,并有助于确定 gauche 和反式构象之间的能量差异 .
热物理性质
1,2-二氟乙烯的热物理性质对于各种应用至关重要,包括制冷和材料科学。 获得的数据对于设计需要精确热管理的工艺和材料至关重要 .
作用机制
1,2-Difluoroethene, also known as 1,2-Difluoroethylene, is an organofluoride with the molecular formula C2H2F2 . It can exist as either of two geometric isomers, cis-1,2-difluoroethylene or trans-1,2-difluoroethylene .
Mode of Action
It is known to be a hazardous chemical, toxic by inhalation, and causes irritation when it comes into contact with the skin and mucous membranes .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed and distributed in the body following inhalation .
Result of Action
Its known toxicity and irritant properties suggest that it can cause cellular damage and disrupt normal physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Difluoroethene. As a volatile compound, its concentration in the environment can rapidly change, affecting its bioavailability and potential for exposure .
安全和危害
未来方向
生化分析
Biochemical Properties
1,2-Difluoroethene plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between 1,2-Difluoroethene and these enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules. Additionally, 1,2-Difluoroethene can interact with glutathione, a critical antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .
Cellular Effects
1,2-Difluoroethene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 1,2-Difluoroethene can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes . Moreover, 1,2-Difluoroethene can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1,2-Difluoroethene involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation . For example, 1,2-Difluoroethene can inhibit the activity of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine, leading to prolonged stimulation of nerve cells. Additionally, 1,2-Difluoroethene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Difluoroethene can change over time due to its stability and degradation . Studies have shown that 1,2-Difluoroethene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1,2-Difluoroethene in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1,2-Difluoroethene vary with different dosages in animal models . At low doses, 1,2-Difluoroethene may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Studies in animal models have shown that high doses of 1,2-Difluoroethene can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These toxic effects are likely due to the formation of reactive intermediates and oxidative stress .
Metabolic Pathways
1,2-Difluoroethene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can oxidize 1,2-Difluoroethene, leading to the formation of reactive intermediates that can further react with other biomolecules . Additionally, 1,2-Difluoroethene can be conjugated with glutathione, leading to the formation of more water-soluble products that are more easily excreted from the body . These metabolic pathways play a crucial role in the detoxification and elimination of 1,2-Difluoroethene .
Transport and Distribution
The transport and distribution of 1,2-Difluoroethene within cells and tissues are influenced by its interactions with transporters and binding proteins . 1,2-Difluoroethene can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 1,2-Difluoroethene within tissues is also affected by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of 1,2-Difluoroethene is determined by its interactions with specific targeting signals and post-translational modifications . 1,2-Difluoroethene can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . These targeting signals and modifications play a crucial role in determining the activity and function of 1,2-Difluoroethene within cells .
属性
IUPAC Name |
1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38193-40-7 | |
| Record name | Ethene, 1,2-difluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38193-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80937587 | |
| Record name | 1,2-Difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1691-13-0 | |
| Record name | Ethene, 1,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Fluoroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

